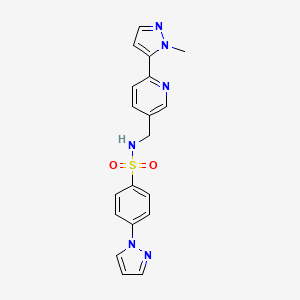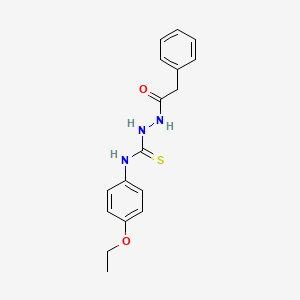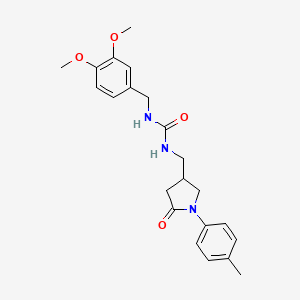![molecular formula C13H13ClN2OS B2680383 4-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide CAS No. 863512-46-3](/img/structure/B2680383.png)
4-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide” is a chemical compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of thiazole derivatives involves various methods. For instance, one method involves the acylation of the amino group of oxadiazoles with acid chlorides such as methyl 4- (chlorocarbonyl) benzoate . The structures of the newly synthesized compounds are confirmed using various spectroscopic methods .Molecular Structure Analysis
The molecular structure of thiazoles, including “this compound”, can be analyzed using various spectroscopic techniques. For example, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
Thiazoles can undergo various chemical reactions. For instance, they can react with hydrazonoyl halides to form various heterocyclic compounds . The outcomes of these reactions can be influenced by the substituents on the thiazole ring .Physical And Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They are planar molecules, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Aplicaciones Científicas De Investigación
Anticancer Properties
- Compounds related to 4-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide have been explored for their anticancer activities. For example, derivatives of thiazol-2-yl benzamides exhibited significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021).
Heterocyclic Compound Synthesis
- This compound has been used in the synthesis of various heterocyclic compounds. For instance, ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was synthesized from thioamide and chloroacetoacetate (Tang Li-jua, 2015).
Molluscicidal Properties
- Thiazolo[5,4-d]pyrimidines, which are structurally related, demonstrated activity against B. alexandrina snails, an intermediate host of schistosomiasis (El-bayouki & Basyouni, 1988).
Electrophysiological Activity
- N-substituted imidazolylbenzamides, similar in structure, have been synthesized and shown to possess cardiac electrophysiological activity. These compounds demonstrated potency comparable to that of sematilide, a selective class III agent in clinical trials (Morgan et al., 1990).
Antimicrobial Agents
- Benzothiazoles and their derivatives have been synthesized and evaluated for antimicrobial properties. For instance, a new series of hydrazide derivatives exhibited potential antimicrobial activity (Al-Talib et al., 2016).
Supramolecular Gelators
- N-(thiazol-2-yl) benzamide derivatives have been investigated as supramolecular gelators. This research explored the role of methyl functionality and multiple non-covalent interactions on gelation behavior (Yadav & Ballabh, 2020).
Insecticidal Activity
- Heterocyclic compounds containing the 1,3,4-thiadiazole moiety have been synthesized and evaluated for insecticidal activity. Some derivatives showed higher effectiveness against cotton leafworm (Mohamed et al., 2020).
Safety and Hazards
Direcciones Futuras
Future research on thiazoles, including “4-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide”, could focus on exploring their potential as therapeutic agents for various diseases. This could involve the design and synthesis of novel thiazole derivatives, the investigation of their biological activities, and the study of their mechanisms of action .
Propiedades
IUPAC Name |
4-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS/c1-9-16-12(8-18-9)6-7-15-13(17)10-2-4-11(14)5-3-10/h2-5,8H,6-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLJSEHSLKGUNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(E)-2-Phenylethenyl]sulfonyl-1H-indazole-7-carboxamide](/img/structure/B2680302.png)

![1-[3-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one](/img/structure/B2680306.png)
![N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2680307.png)
![N-[(3-Chloropyrazin-2-yl)methyl]-4-[[ethyl(propan-2-yl)amino]methyl]benzamide](/img/structure/B2680312.png)
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(o-tolyl)propanenitrile](/img/structure/B2680313.png)
![(E)-2-[(4,4-dimethyl-1,3-oxazolan-3-yl)carbonyl]-3-(4-methoxyphenyl)-2-propenenitrile](/img/structure/B2680314.png)

![3-methyl-5-(2-(naphthalen-2-yloxy)acetyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2680316.png)
![N-[(4-chlorophenyl)methyl]-6-(3,5-dimethyl-1-pyrazolyl)-1,2,4,5-tetrazin-3-amine](/img/structure/B2680319.png)
![4-(((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2680320.png)

![6-(5-Chloro-2-methoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2680322.png)
![1-(3,5-dimethylphenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2680323.png)